1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone
Description
1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone is a substituted acetophenone derivative characterized by:
- A 2-hydroxy group on the phenyl ring.
- A 4-benzyloxy substituent modified with a 3-trifluoromethyl (-CF₃) group on the benzyl moiety.
- A ketone functional group at the 1-position.
This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., benzyloxy- and trifluoromethyl-substituted acetophenones) .
Structure
3D Structure
Properties
IUPAC Name |
1-[2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-10(20)14-6-5-13(8-15(14)21)22-9-11-3-2-4-12(7-11)16(17,18)19/h2-8,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSERZSHQUNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164659 | |
| Record name | 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-86-5 | |
| Record name | 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase.
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Pharmacokinetics
For instance, the presence of the trifluoromethyl group could potentially influence the compound’s bioavailability and metabolic stability.
Result of Action
It’s known that compounds with a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the compound’s stability and efficacy could be affected by the pH of the environment, the presence of other compounds, and the temperature
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under certain conditions, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can have beneficial effects, such as promoting cell survival and proliferation. At high doses, it may exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone, with the chemical formula and CAS number 860611-86-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition and potential therapeutic applications.
The compound is characterized by:
- Molecular Weight : 310.27 g/mol
- Boiling Point : Approximately 409.1 °C (predicted)
- Density : 1.305 g/cm³ (predicted)
- pKa : 9.71 (predicted) .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various biological processes:
-
Acetylcholinesterase (AChE) Inhibition :
- AChE is crucial for neurotransmission, and its inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Compounds similar to this compound have shown significant AChE inhibitory activity, with Ki values in the nanomolar range. For instance, related compounds demonstrated Ki values of 22.13 ± 1.96 nM and 23.71 ± 2.95 nM against AChE .
- Carbonic Anhydrase (CA) Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of phenolic compounds like this compound is often influenced by their structural features:
- The presence of hydroxyl groups enhances hydrogen bonding interactions with enzyme active sites.
- The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activities of phenolic compounds similar to this compound:
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily studied for its potential use in pharmaceutical formulations. Its structure suggests that it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent.
Case Study: Antioxidant Properties
Research indicates that compounds similar to 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone demonstrate significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The hydroxyl group in the structure is crucial for radical scavenging activity.
Potential Therapeutic Uses
- Anti-inflammatory : Preliminary studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential for use in topical formulations.
Material Science Applications
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers.
UV Absorption
Due to its ability to absorb UV light, it can be incorporated into coatings to enhance their stability and longevity. This property is particularly useful in outdoor applications where UV exposure is a concern.
| Application | Description |
|---|---|
| Coatings | Enhances UV stability and prevents degradation of underlying materials. |
| Polymers | Can be used as a stabilizer to improve the lifespan of polymer products exposed to sunlight. |
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions including:
- Nucleophilic Substitution : The trifluoromethyl group enhances electrophilicity, making it a suitable candidate for further modifications.
- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create larger polycyclic structures.
Environmental Applications
Recent studies have explored the potential of this compound in environmental chemistry, particularly in the development of biodegradable materials and as a component in water treatment processes due to its ability to bind with pollutants.
Case Study: Water Treatment
Research has indicated that compounds with similar structures can effectively adsorb heavy metals from wastewater, suggesting a pathway for utilizing this compound in environmental remediation efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
(a) 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS 106312-36-1)
- Key differences : Replaces the benzyloxy group with a methoxy (-OCH₃) at position 3.
- Impact :
(b) 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2)
- Key differences : Substitutes the benzyloxy group with a hydroxy (-OH) at position 4.
- Lower chemical stability under acidic/basic conditions due to the free phenolic -OH. Retains the -CF₃ group’s metabolic resistance .
(c) 1-(3-(3-[4-(Benzyloxy)phenoxy]propoxy)phenyl)-1-ethanone (CAS 937602-09-0)
- Key differences : Incorporates a propoxy linker between the benzyloxy and phenyl groups.
- Increased molecular weight (C₂₄H₂₄O₄ vs. C₁₆H₁₃F₃O₃) and altered solubility .
Functional Group Modifications
(a) 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone (CAS 1345471-18-2)
- Key differences : Replaces the -CF₃ group with -F and -CH₃ on the benzyl ring.
- Impact :
(b) 1-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone (CAS Unspecified)
- Key differences : Features -Cl and -F substituents alongside -CF₃.
- Higher molecular weight (C₁₅H₈ClF₄O₂ vs. C₁₆H₁₃F₃O₃) .
Physicochemical Properties Comparison
Q & A
Q. What are the common synthetic routes for 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation or Williamson ether synthesis . For example, Friedel-Crafts acylation involves reacting a substituted benzaldehyde with an acyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). The hydroxyl group at the 2-position and trifluoromethylbenzyl ether moiety require careful protection/deprotection strategies to avoid side reactions . Evidence from analogous compounds (e.g., 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone) shows that solvent polarity and catalyst loading significantly impact yield. For instance, using polar aprotic solvents (e.g., DMF) can enhance reaction rates but may reduce selectivity .
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -63 ppm in ¹⁹F NMR, while the aromatic protons and hydroxyl group (δ ~14 ppm in ¹H NMR) confirm substitution patterns .
- HRMS (ESI) : Accurate mass determination (e.g., [M+H]+) validates molecular formula integrity, critical for distinguishing regioisomers .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in structurally similar fluorinated acetophenones .
Q. What are the documented biological activities of this compound, and how do structural modifications affect its efficacy?
This compound has been investigated as a precursor for chromone derivatives with potential enzyme inhibitory activity (e.g., MAO-B). The trifluoromethylbenzyl ether group enhances lipophilicity, improving membrane permeability in cellular assays. Modifications to the hydroxyl or ketone groups (e.g., alkylation) can alter binding affinity to biological targets, as shown in pharmacophore modeling studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in catalytic applications?
The electron-withdrawing nature of -CF₃ reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, in electrochemical C–H activation studies, the -CF₃ group stabilizes transition states via inductive effects, enabling selective functionalization at the 4-position . Computational studies (DFT) on analogous systems suggest that -CF₃ increases the electrophilicity of the ketone, facilitating nucleophilic additions .
Q. What strategies can resolve data contradictions in reaction yields when using different Lewis acid catalysts in Friedel-Crafts acylations?
Contradictions often arise from competitive side reactions (e.g., over-acylation or ether cleavage). Systematic approaches include:
- Catalyst screening : Compare AlCl₃ (stronger acid, higher activity but lower selectivity) vs. FeCl₃ (milder, better for sensitive substrates) .
- In situ monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction quenching times.
- Statistical design of experiments (DoE) : Identify critical factors (e.g., temperature, stoichiometry) through factorial analysis to maximize yield .
Q. How can computational methods predict the compound’s interactions with biological targets, and what validation experiments are necessary?
- Molecular docking : Tools like AutoDock or Schrödinger predict binding modes to enzymes (e.g., MAO-B). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- MD simulations : Assess binding stability over time (≥100 ns trajectories).
- Validation : Compare computational predictions with kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography of inhibitor-enzyme complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
